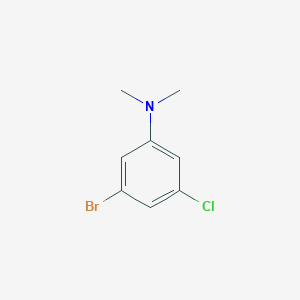

3-Bromo-5-chloro-N,N-dimethylaniline

Descripción general

Descripción

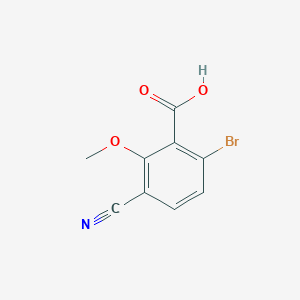

3-Bromo-5-chloro-N,N-dimethylaniline is a chemical compound that is a derivative of aniline . It is involved in fluorination using metal fluoride in the presence of a specific Pd precatalyst .

Synthesis Analysis

The synthesis of 3-Bromo-5-chloro-N,N-dimethylaniline involves fluorination using metal fluoride . The process uses a Pd precatalyst based on 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos) .Molecular Structure Analysis

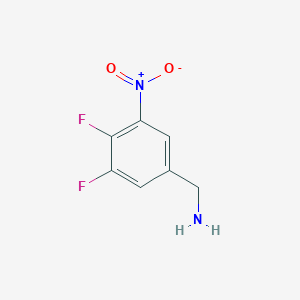

The molecular formula of 3-Bromo-5-chloro-N,N-dimethylaniline is C8H9BrClN . The molecular weight is 234.52 . The structure of the compound includes a bromine atom and a chlorine atom attached to the benzene ring, along with two methyl groups attached to the nitrogen atom .Chemical Reactions Analysis

3-Bromo-5-chloro-N,N-dimethylaniline is involved in fluorination reactions . It is used to prepare 3-fluoro-N,N-dimethylaniline .Aplicaciones Científicas De Investigación

Electrochemical Surface Finishing and Energy Storage Technology

Research in electrochemical technology, particularly with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures, shows significant progress in electroplating and energy storage. These advances stem from the easier handling of haloaluminate RTILs and their mixtures compared to the past, opening new insights and findings through state-of-the-art technologies. The application of such ionic liquids, potentially including the use of 3-Bromo-5-chloro-N,N-dimethylaniline as a component or in related research, highlights the evolving interest in electrochemical methods for surface finishing and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).

Pharmacological Review and Research Call

Phenolic acids, including structures similar to 3-Bromo-5-chloro-N,N-dimethylaniline, have garnered attention for their diverse practical, biological, and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid compound, demonstrates significant therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory effects among others. This review underscores the importance of further studies on phenolic acids to optimize their biological and pharmacological effects, potentially including compounds like 3-Bromo-5-chloro-N,N-dimethylaniline, for practical uses such as natural food additives or therapeutic agents (Naveed et al., 2018).

Environmental Health Perspectives

The study of Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which might include compounds with similar structures to 3-Bromo-5-chloro-N,N-dimethylaniline, reveals their occurrence as trace contaminants in brominated flame retardants and production during the combustion of these chemicals. These compounds, similar in biological effects to PCDDs and PCDFs, including their potential for causing dermal, hepatic, and gastrointestinal toxicities, suggest the importance of understanding the environmental and health impacts of brominated and chlorinated compounds (Mennear & Lee, 1994).

Mecanismo De Acción

Safety and Hazards

3-Bromo-5-chloro-N,N-dimethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include using personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

3-bromo-5-chloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWLLXFIAWAKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

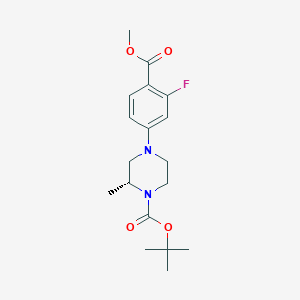

![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)

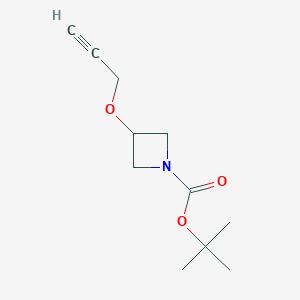

![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409040.png)

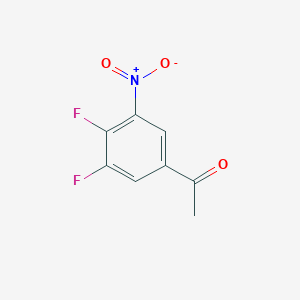

![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)